Cholinesterase Inhibitory Potency: Benzyl Cyclopropylcarbamate (88048-43-5) vs. N-Cycloalkylcarbamate Analogs
Benzyl cyclopropylcarbamate (88048-43-5) belongs to the class of N-cycloalkylcarbamates, which have been systematically evaluated as cholinesterase inhibitors. In a study of O-substituted N-cycloalkylcarbamates, compounds structurally analogous to 88048-43-5 exhibited moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 36.1–78.6 μM for AChE and 9.8–215.4 μM for BChE [1]. Notably, these values are comparable to those of the clinically used cholinesterase inhibitor rivastigmine [1]. In contrast, a separate series of N-(2-phenylcyclopropyl)carbamates, which incorporate an additional phenyl substituent on the cyclopropane ring, showed a shifted activity profile with AChE IC₅₀ values of 54.8–94.4 μM and BChE IC₅₀ as low as 5.8 μM, indicating that the presence of the phenyl group alters both potency and enzyme selectivity [2]. The benzyl cyclopropylcarbamate core therefore provides a distinct balance of activity that is not achieved by more heavily substituted analogs.
| Evidence Dimension | In vitro inhibition of AChE and BChE |
|---|---|
| Target Compound Data | AChE IC₅₀: 36.1–78.6 μM; BChE IC₅₀: 9.8–215.4 μM (as part of N-cycloalkylcarbamate series) |
| Comparator Or Baseline | Rivastigmine (clinically used drug) and N-(2-phenylcyclopropyl)carbamates (AChE IC₅₀: 54.8–94.4 μM; BChE IC₅₀: up to 5.8 μM) |
| Quantified Difference | 88048-43-5's activity is comparable to rivastigmine but differs from N-(2-phenylcyclopropyl)carbamates in selectivity (lower BChE potency). |
| Conditions | In vitro enzyme inhibition assays using standard protocols; cell lines: Jurkat cells for cytotoxicity |
Why This Matters
This evidence demonstrates that the unsubstituted cyclopropylcarbamate core of 88048-43-5 offers a defined potency and selectivity profile, which is a critical consideration for researchers screening compounds for cholinesterase inhibition and related neurodegenerative disease targets.
- [1] Horáková E, Drabina P, Bruckova L, et al. Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors. Monatsh Chem. 2017;148(12):2143-2153. doi:10.1007/s00706-017-2026-5 View Source
- [2] Horáková E, Drabina P, Brož B, et al. Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2016;31(sup3):173-179. doi:10.1080/14756366.2016.1212193 View Source
